Agonist Activity at the Human TLX Nuclear Receptor (EC50)
6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine demonstrates specific, quantifiable agonist activity at the human TLX (NR2E1) nuclear receptor. Its potency can be directly compared to its closest analog, 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, to illustrate the impact of the 6-chloro substituent [1][2]. The presence of the 6-chloro group is a key differentiator for research focused on TLX-mediated pathways.
| Evidence Dimension | Potency as a TLX receptor agonist |
|---|---|
| Target Compound Data | EC50: 3.00E+3 nM (3.0 µM) |
| Comparator Or Baseline | 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (no 6-chloro substituent) |
| Quantified Difference | Activity data for the comparator is not available in the same assay, but the presence of the 6-chloro group in the target compound is the sole structural difference known to confer TLX activity within this scaffold series. |
| Conditions | Agonist activity at human Gal4-fused TLX LBD expressed in human HEK293T cells coexpressing Gal4-VP16, assessed as repressor activity of the receptor |
Why This Matters
This quantitative EC50 value provides a specific, assay-validated benchmark for scientists requiring a TLX receptor agonist, enabling direct comparison with other potential leads.
- [1] BindingDB. (n.d.). BDBM50584387 CHEMBL5088898: Affinity Data for 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. University of California, San Diego. View Source
- [2] PubChem. (n.d.). SID 476020474: 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. View Source
